8-Oxa-1-azaspiro[4.5]decane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H11NO3/c10-6-5-7(11)9-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11) |
InChI Key |
SGBZGJAHNNOHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(=O)CC(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione
Retrosynthetic Analysis and Key Disconnections for Spirocyclic Frameworks
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 8-Oxa-1-azaspiro[4.5]decane-2,4-dione, the key disconnections involve breaking the bonds that form the spirocyclic core to reveal simpler, more readily available starting materials.
A primary disconnection strategy targets the bond between the spiro carbon and one of the heteroatoms, either oxygen or nitrogen. This approach simplifies the target molecule into a substituted piperidine (B6355638) or tetrahydropyran (B127337) ring and a side chain that can be cyclized in a later step. Another viable disconnection involves breaking the C-N or C-O bond within the heterocyclic ring, leading to a linear precursor with appropriate functional groups poised for cyclization.
The synthesis of spirocyclic frameworks often involves the dialkylation of an activated carbon center. wikipedia.org In the context of this compound, this could involve a precursor with a nucleophilic carbon that is subsequently alkylated by a reagent containing both the oxygen and nitrogen heteroatoms in a protected form. Rearrangement reactions, such as the pinacol-pinacolone rearrangement, can also be employed to construct the spirocyclic core. wikipedia.org
Precursor Synthesis and Preparation
The successful synthesis of this compound relies heavily on the efficient preparation of key precursors and intermediates.
The synthesis of related spirocyclic diones provides valuable insights into the construction of the target molecule. For instance, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks has been achieved through a ring-closing metathesis (RCM) strategy. nuph.edu.uaresearchgate.net This approach involves the preparation of an unsaturated spirooxetane from a vinyl oxetanol, followed by RCM using a Grubbs' catalyst to form the dihydrofuran ring. nuph.edu.uaresearchgate.net Subsequent hydrogenation and functional group manipulations can yield the desired saturated spirocyclic core. nuph.edu.uaresearchgate.net
Another relevant example is the synthesis of spiro[cyclohexanone-pyrrolidone] structures, which share the spiro[4.5]decane core. These have been synthesized via N-acyliminium spirocyclization, starting from chiral succinimide (B58015) intermediates derived from L-aspartic acid or L-asparagine. clockss.org
The introduction of oxygen and nitrogen heteroatoms into the spirocyclic framework requires the preparation of appropriately substituted intermediates. The incorporation of heteroatoms can be achieved through various methods, including nucleophilic substitution reactions where a heteroatom-containing nucleophile attacks an electrophilic carbon center in the precursor.
For example, the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported, which involves the preparation of intermediates that allow for the introduction of the oxygen and nitrogen atoms in a controlled manner. nih.gov The inclusion of heteroatoms in spirocycles is a key feature in medicinal chemistry, as it can significantly impact the physicochemical and pharmacokinetic properties of the molecule. rsc.orgnih.gov
Cyclization Reactions for Spiro[4.5]decane Core Formation
The final and most critical step in the synthesis of this compound is the cyclization reaction that forms the spiro[4.5]decane core.
Achieving the correct regiochemistry during the incorporation of the oxygen and nitrogen atoms is paramount. The regioselectivity of the cyclization reaction is often dictated by the nature of the starting materials and the reaction conditions. For instance, the use of iodine as a catalyst in a pseudo four-component reaction under microwave irradiation has been shown to be an efficient method for the regioselective synthesis of spiro heterobicyclic rings. nih.gov
In the synthesis of spiro-heterocycles, 1,3-dipolar cycloaddition reactions are also a powerful tool for the regioselective formation of heterocyclic rings. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.
The construction of the dione (B5365651) moiety is a key aspect of the synthesis. One approach involves the use of a precursor that already contains a dicarbonyl functionality, which is then incorporated into the spirocyclic framework during the cyclization step. For example, the reaction of 1,1-cyclopentanediacetic acid with urea at high temperatures can yield 8-azaspiro[4.5]decane-7,9-dione. google.com
Intramolecular Cyclization Techniques
Intramolecular cyclization represents a fundamental and powerful strategy for the synthesis of cyclic molecules, including spiro-heterocycles like this compound. This approach involves the formation of a new ring by connecting two reactive centers within the same molecule. The efficiency of these reactions is often enhanced by the proximity of the reacting groups, which facilitates the desired ring-closure.
One notable example involves the dearomative radical spirocyclization of N-benzylacrylamides. researchgate.net This method provides an alternative to traditional synthetic routes that may require stoichiometric amounts of chemical oxidants or reductants. researchgate.net The radical cyclization proceeds via an intramolecular addition of a radical to an aromatic ring, leading to the formation of the spirocyclic core.
Another approach utilizes the intramolecular cyclization of amino alcohol carbamates. This sequential process, followed by a copper-catalyzed cross-coupling with aryl iodides under mild conditions, can yield N-aryl oxazolidinones, which are structurally related to the target dione. organic-chemistry.org Furthermore, phosphazene base-catalyzed intramolecular hydroamidation of amide alkenes offers a route to various cyclic amides, including oxazolidinones. organic-chemistry.org
Modern Synthetic Approaches
Recent advancements in synthetic organic chemistry have introduced a variety of modern techniques that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.
Catalytic reactions are at the forefront of modern synthesis, providing atom-economical and environmentally benign pathways.
Atom-Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic compounds. mdpi.com This technique involves the reversible transfer of a halogen atom between a transition metal catalyst and an organic radical, allowing for controlled radical cyclization reactions. mdpi.comtandfonline.com For instance, the transition metal-catalyzed ATRC of N-allyl-2,2-dichloroamides is a classic example that provides access to functionalized specialty chemicals. mdpi.com The use of reducing agents can continuously regenerate the active copper(I) catalyst from the copper(II) deactivator, enabling the use of very low catalyst concentrations. tandfonline.com
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions, such as the Suzuki-Miyaura coupling, are known for their mild reaction conditions and broad functional group tolerance. nobelprize.orgfrontierspecialtychemicals.com In the context of spiro-heterocycle synthesis, palladium catalysis can be employed in cascade reactions that combine nucleophilic substitution, Heck, and C-H activation reactions to build complex spiro-fused systems. researchgate.net For example, a palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide can produce 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org
Table 1: Comparison of Catalytic Methodologies
| Catalytic Method | Key Features | Example Application |
|---|---|---|
| Atom-Transfer Radical Cyclization (ATRC) | Controlled radical cyclization, high atom economy. mdpi.com | Synthesis of dihalo-γ-lactams from dichloroamides. mdpi.com |
| Palladium-Catalyzed Cross-Coupling | Mild conditions, wide functional group tolerance. nobelprize.org | Synthesis of arylethylamines via C(sp3)–C(sp3) coupling. frontierspecialtychemicals.com |
| Palladium-Catalyzed Cascade Reactions | Efficient construction of complex molecules in one pot. researchgate.net | Synthesis of spiro-fused heterocycles. researchgate.net |
Electrophilic spirocyclization offers a direct and efficient route to spirocyclic compounds. A notable example is the reaction of N-benzylacrylamides with N-halosuccinimides (NXS) as halogenating reagents. scispace.comnih.gov This reaction proceeds at room temperature under simple conditions, avoiding the need for metal reagents, photochemistry, or electrochemistry. scispace.comnih.gov It provides a fast and efficient pathway to a variety of 4-halomethyl-2-azaspiro[4.5]decanes with good yields. scispace.com An electrochemical variation of this transformation has also been developed, utilizing 2-bromoethan-1-ol as the brominating reagent in a paired electrolysis setup to generate brominated 2-azaspiro[4.5]decanes. rsc.org
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more starting materials react in a single synthetic operation to form a complex product that incorporates substructures from each of the reactants. mdpi.comulisboa.pt This approach is lauded for its atom economy, efficiency, and ability to rapidly generate molecular diversity. mdpi.comnih.gov MCRs can be employed for the synthesis of various heterocyclic systems, including spirooxindoles, which share structural similarities with the target compound. ulisboa.pt For instance, the Ugi tetrazole four-component reaction (UT-4CR) provides access to α-aminomethyl tetrazoles, highlighting the power of MCRs in generating complex nitrogen-containing heterocycles. nih.gov The development of MCRs for the direct synthesis of the this compound core would represent a significant advancement in the field.
Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild reaction conditions. acs.org This strategy has been successfully applied to the construction of C(sp3)-rich N-heterospirocycles. scispace.comfigshare.com The photocatalytic generation of N-centered radicals from N-allylsulfonamides and their subsequent reaction with alkenes can construct β-spirocyclic pyrrolidines in moderate to very good yields. acs.org The use of a highly reducing iridium photocatalyst can facilitate the construction of complex spirocycles from feedstock aliphatic ketones and aldehydes with a broad selection of alkene-containing secondary amines. scispace.comfigshare.com These methods offer a streamlined approach to N-heterospirocycles with structural features relevant for medicinal chemistry. thieme-connect.com
Table 2: Modern Synthetic Approaches to N-Heterospirocycles
| Approach | Reagents/Catalysts | Key Advantages |
|---|---|---|
| Electrophilic Spirocyclization | N-benzylacrylamides, N-halosuccinimides. scispace.comnih.gov | Metal-free, mild conditions, high efficiency. scispace.comnih.gov |
| Multicomponent Reactions | Three or more starting materials. mdpi.com | High atom economy, convergence, diversity. mdpi.comnih.gov |
| Photocatalytic Methods | Visible light, photocatalyst (e.g., Iridium complex). scispace.comfigshare.com | Mild conditions, access to C(sp3)-rich scaffolds. scispace.comfigshare.com |
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical aspect of any synthetic endeavor, aiming to maximize the yield and purity of the desired product while minimizing side reactions and the formation of impurities. For the synthesis of this compound and related structures, several factors must be carefully considered.
In catalytic reactions, the choice of catalyst, ligand, solvent, and temperature can have a profound impact on the outcome. For instance, in palladium-catalyzed reactions, the nature of the phosphine ligand can strongly affect the reaction's efficiency. organic-chemistry.org Similarly, in ATRC, the concentration of the copper catalyst and the choice of reducing agent are crucial for achieving high yields and selectivity. tandfonline.com
For electrophilic spirocyclization reactions, the choice of the halogenating agent (e.g., N-bromosuccinimide vs. N-chlorosuccinimide) and the solvent can influence the reaction rate and the yield of the spirocyclic product. scispace.com In photocatalytic methods, the selection of the photocatalyst, light source, and additives are key to an efficient reaction. thieme-connect.com For example, switching from an expensive inorganic photocatalyst to a more readily prepared organic one can be advantageous without significantly compromising the yield. acs.org
Systematic screening of these parameters is often necessary to identify the optimal conditions for a specific transformation. This can involve varying one parameter at a time or employing design of experiment (DoE) methodologies for a more comprehensive optimization. The goal is to develop a robust and scalable process that consistently delivers the target compound in high yield and purity.
Enantioselective Synthesis and Stereochemical Control
The presence of a stereogenic spirocenter in this compound necessitates the use of enantioselective synthetic methods to obtain optically pure isomers.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. These chiral entities are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed. In the synthesis of piperidine-containing natural products, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile chiral auxiliaries researchgate.netnih.gov. These auxiliaries allow for the regio- and stereocontrolled introduction of substituents on the piperidine ring researchgate.net. Similarly, carbohydrates have been employed as stereodifferentiating auxiliaries in the synthesis of chiral piperidine derivatives researchgate.net. The steric and stereoelectronic properties of these sugar-based auxiliaries enable high diastereofacial differentiation in key bond-forming reactions researchgate.net. Evans' oxazolidinones are another class of widely used chiral auxiliaries that have been instrumental in the asymmetric synthesis of a vast array of biologically active compounds nih.gov.
The following table illustrates the application of various chiral auxiliaries in the synthesis of chiral piperidine and related heterocyclic structures.
| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |
| Phenylglycinol-derived lactam | Synthesis of 2-alkylpiperidines | High de/ee | nih.gov |
| D-arabinopyranosylamine | Domino Mannich–Michael reaction | High diastereoselectivity | researchgate.net |
| Evans' oxazolidinones | Various asymmetric syntheses | High de/ee | nih.gov |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. Organocatalysis, in particular, has emerged as a powerful strategy for the asymmetric synthesis of spiro-oxazolidinones acs.org. As mentioned previously, quinine and hydroquinine-derived squaramide catalysts have been successfully applied in the asymmetric synthesis of spirooxindole and spiropyrazolinone embedded oxazolidines, respectively, achieving high enantioselectivities rsc.orgnih.govnih.gov. These catalysts facilitate a domino reaction sequence, creating two new stereocenters in a controlled manner rsc.orgnih.gov. The development of such catalytic systems is crucial for the efficient and scalable production of enantiomerically pure spirocyclic compounds.
When multiple stereocenters are present in a molecule, controlling the relative stereochemistry becomes paramount. Diastereoselective synthetic strategies aim to favor the formation of one diastereomer over others. In the context of spiropiperidine synthesis, various methods have been developed to achieve high levels of diastereoselectivity. For instance, expedient routes to spiro-fused pyrrolidine and piperidine scaffolds have been developed where substrate control dictates the diastereochemical outcome, obviating the need for external chiral reagents or catalysts nih.govacs.orgsigmaaldrich.com. Furthermore, the enantioselective synthesis of 2-arylpiperidines from chiral lactams has been shown to proceed with high diastereoselectivity in subsequent functionalization steps, allowing for the synthesis of specific diastereomers of substituted piperidines rsc.org. The stereochemical outcome of the Bucherer–Bergs reaction to form spiro-hydantoins is also thermodynamically controlled, often leading to the preferential formation of the less hindered diastereomer nih.gov.
Chemical Reactivity and Derivatization of the 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione Scaffold
Functional Group Interconversions on the Dione (B5365651) Moiety
The dione moiety within the hydantoin (B18101) ring of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione is a hub of reactivity, allowing for various functional group interconversions. These transformations are crucial for modulating the electronic and steric properties of the molecule.
One notable reaction is the thionation of the carbonyl groups. The use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀) can convert one or both of the carbonyl groups into thiocarbonyls. This transformation yields the corresponding mono- and dithiohydantoin derivatives, which have shown significant biological activities, including the inhibition of glycogen (B147801) phosphorylase.
Another important reaction is the Knoevenagel condensation . researchgate.netwikipedia.org The active methylene (B1212753) group at the C5 position of the hydantoin ring, flanked by two carbonyl groups, can react with aldehydes and ketones in the presence of a basic catalyst, such as piperidine (B6355638) or a protic ionic liquid system. nih.govsigmaaldrich.com This reaction typically leads to the formation of α,β-unsaturated carbonyl compounds, providing a pathway to extend the carbon framework and introduce further functionalities. researchgate.netwikipedia.org The reaction is applicable to a wide range of aromatic aldehydes bearing various substituents. nih.gov
Furthermore, the dione moiety can undergo reduction . Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups to the corresponding alcohols, yielding a diol. masterorganicchemistry.comni.ac.rs Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally less effective on the amide-like carbonyls of the hydantoin ring under standard conditions. masterorganicchemistry.com The reduction of β-diketones with LiAlH₄ can be complex, sometimes leading to elimination products in addition to the expected diols, depending on the tautomeric equilibrium between the diketo and keto-enol forms. ni.ac.rs
| Reagent/Condition | Product Type | Reference |
| Lawesson's Reagent/P₄S₁₀ | Thio- and Dithiohydantoins | |
| Aldehyde/Ketone, Base | α,β-Unsaturated Carbonyls | researchgate.netwikipedia.orgnih.govsigmaaldrich.com |
| LiAlH₄ | Diols | masterorganicchemistry.comni.ac.rs |
Reactions at the Azaspirocyclic Nitrogen Atom
The two nitrogen atoms within the hydantoin ring of the this compound scaffold are key sites for derivatization, most commonly through N-alkylation and N-arylation reactions. These modifications are instrumental in exploring the structure-activity relationships of spirohydantoin-based compounds.
N-alkylation can be achieved by treating the scaffold with an alkyl halide in the presence of a base. The regioselectivity of this reaction can be influenced by the nature of the base and the reaction conditions. The N3 nitrogen is generally more acidic and therefore more readily alkylated under basic conditions. However, selective N1-alkylation can be achieved using specific conditions, such as employing potassium bases like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF).
N-arylation , the introduction of an aryl group onto the nitrogen atom, can be accomplished through copper-mediated or copper-catalyzed cross-coupling reactions. A set of broadly applicable procedures for the N-arylation of hydantoins has been reported. One method utilizes stoichiometric copper(I) oxide under ligand- and base-free conditions for regioselective arylation at the N3 position. Another approach employs catalytic copper(I) iodide with a diamine ligand to promote arylation at the N1 position. The combination of these methods allows for the synthesis of diarylated hydantoins. Furthermore, a general copper-catalyzed method for the N3-arylation of hydantoins using diaryliodonium salts as the arylating agent has been developed, which is compatible with a diverse range of hydantoin structures.
| Reaction Type | Reagents and Conditions | Regioselectivity |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Primarily N3 |
| N1-Selective Alkylation | Alkyl halide, Potassium base (e.g., t-BuOK, KHMDS) in THF | N1 |
| N3-Arylation | Aryl halide, Stoichiometric Cu₂O | N3 |
| N1-Arylation | Aryl halide, Catalytic CuI, Diamine ligand | N1 |
| N3-Arylation | Diaryliodonium salt, Catalytic Cu-salt, Triethylamine | N3 |
Reactions at the Oxaspirocyclic Oxygen Atom
The ether linkage within the tetrahydropyran (B127337) ring of the this compound scaffold is generally stable but can undergo cleavage under harsh acidic conditions. This reaction, known as acidic ether cleavage , typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.
The mechanism of cleavage, either Sₙ1 or Sₙ2, depends on the structure of the ether. For the 8-oxa-1-azaspiro[4.5]decane system, the carbons adjacent to the oxygen are secondary. The reaction with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely proceed through an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered carbon, leading to the opening of the tetrahydropyran ring. This would result in a halo-alcohol derivative. The use of excess strong acid can potentially lead to the formation of a dihalide.
Substitution Reactions on the Spiro[4.5]decane System
The spiro[4.5]decane framework, which includes the tetrahydropyran ring, can undergo substitution reactions, although these are less common than modifications to the hydantoin moiety.
Nucleophilic Substitution Pathways
Direct nucleophilic substitution on the saturated carbon atoms of the tetrahydropyran ring is generally difficult due to the lack of a good leaving group. However, functionalization of the ring can be achieved through multi-step sequences. For example, the introduction of a hydroxyl group, which can then be converted into a better leaving group like a tosylate, would enable subsequent nucleophilic substitution reactions. Such strategies have been employed in the synthesis of radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives for PET imaging, where a tosylate precursor is subjected to nucleophilic substitution with [¹⁸F]fluoride. nih.gov
Electrophilic Substitution Pathways
Electrophilic substitution reactions on the saturated spiro[4.5]decane system are not typical. However, if the tetrahydropyran ring were to contain unsaturation, it would become more susceptible to electrophilic attack. For the saturated system, radical-initiated reactions, such as free-radical halogenation, could potentially introduce a halogen atom onto the cyclohexane (B81311) ring, which could then serve as a handle for further transformations.
Formation of Advanced Derivatives for Specific Applications
The inherent reactivity of the this compound core, particularly the hydantoin moiety (a 1,3-diazacyclopentane-2,4-dione), allows for the synthesis of a wide array of advanced derivatives. These modifications are often aimed at enhancing biological activity, improving pharmacokinetic properties, or enabling specific applications such as in chemical biology or as imaging agents.
A primary route for derivatization involves the alkylation of the nitrogen atoms within the hydantoin ring. The acidic protons on N1 and N3 can be selectively or sequentially replaced by various alkyl or aryl groups. For instance, in the development of ligands for various receptors, long-chain arylpiperazinylpropyl moieties have been introduced onto similar spirohydantoin scaffolds to achieve high affinity for serotonin (B10506) and dopamine (B1211576) receptors. google.com While direct examples for the this compound are not extensively documented in publicly available literature, the principles of N-alkylation are well-established for related heterocyclic systems. nih.gov
Another strategy for creating advanced derivatives involves the modification of the carbonyl groups at positions 2 and 4. While these are generally less reactive towards nucleophilic attack than aldehydes or ketones due to resonance stabilization from the adjacent nitrogen atoms, they can undergo reactions under specific conditions. For example, the synthesis of spiro-thiazolidine derivatives from related dione structures has been reported, indicating the possibility of transforming the carbonyl groups into other functional moieties. beilstein-journals.org
Furthermore, the tetrahydropyran ring offers additional sites for functionalization, although these are generally less reactive than the hydantoin portion. Modifications at the tetrahydropyran ring would typically be introduced at the precursor stage, before the formation of the spirocyclic system.
The development of advanced derivatives is often guided by the specific application. For example, the incorporation of fluorinated substituents can be used to develop radioligands for positron emission tomography (PET) imaging, as has been demonstrated with related 1-oxa-8-azaspiro[4.5]decane derivatives. nih.gov
Table 1: Examples of Advanced Derivatives from Related Spirohydantoin Scaffolds and Their Applications
| Derivative Type | Modification Strategy | Potential Application |
| N-Arylpiperazinylpropyl Derivatives | N-Alkylation of the hydantoin ring | Serotonin and Dopamine Receptor Ligands google.com |
| Spiro-thiazolidine Derivatives | Reaction at the carbonyl group | Potential for diverse biological activities beilstein-journals.org |
| Fluorinated Analogues | Introduction of fluorine-containing substituents | PET Imaging Agents nih.gov |
| Aldose Reductase Inhibitors | Modification of the spirocyclic core | Treatment of diabetic complications nih.gov |
Chemoselective Modifications and Functionalization
Chemoselectivity is a critical aspect when modifying a multifunctional scaffold like this compound. The presence of two amide nitrogens, two carbonyl groups, and the ether oxygen within the tetrahydropyran ring necessitates careful selection of reagents and reaction conditions to achieve modification at a specific site.
N-Alkylation: The differential acidity of the N1 and N3 protons in the hydantoin ring can be exploited for chemoselective alkylation. The N3 proton is generally more acidic and thus more readily deprotonated and alkylated under basic conditions. Selective N1-alkylation can often be achieved by protecting the N3 position or by using specific reaction conditions that favor reaction at the less hindered N1 site. Studies on similar heterocyclic systems, such as indazoles, have shown that the choice of base, solvent, and alkylating agent can significantly influence the regioselectivity of N-alkylation.
Reactions at the Carbonyl Groups: The two carbonyl groups at positions 2 and 4 exhibit different reactivity. The C4 carbonyl is generally more electrophilic than the C2 carbonyl due to the electronic influence of the adjacent spiro carbon. This difference can potentially be exploited for chemoselective reactions. For instance, reactions with strong nucleophiles might preferentially occur at the C4 position. However, such reactions are not commonly reported for simple spirohydantoins without additional activating groups.
Functionalization of the Tetrahydropyran Ring: The tetrahydropyran ring is generally inert to many chemical transformations. Functionalization of this ring is typically accomplished by using a pre-functionalized tetrahydropyranone in the initial synthesis of the spiro compound. For example, the use of a substituted tetrahydropyran-4-one in a Bucherer-Bergs reaction would lead to a correspondingly substituted this compound. A Prins-type cyclization using substituted ketones can also be employed to generate functionalized spirocyclic ethers. nih.gov
Table 2: Strategies for Chemoselective Modification
| Target Site | Reaction Type | Reagents and Conditions | Resulting Functionalization |
| N3-position | N-Alkylation | Base (e.g., NaH, K2CO3), Alkyl halide in an aprotic solvent | Introduction of an alkyl or aryl group at N3 |
| N1-position | N-Alkylation | Protection of N3 followed by alkylation, or specific reaction conditions | Introduction of an alkyl or aryl group at N1 |
| Carbonyl Groups | Reduction | Strong reducing agents (e.g., LiAlH4) | Conversion to methylene or hydroxymethylene groups |
| Tetrahydropyran Ring | Precursor functionalization | Use of substituted tetrahydropyranone in synthesis | Introduction of substituents on the tetrahydropyran ring nih.gov |
Advanced Spectroscopic and Structural Characterization of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed NMR data is a cornerstone for the structural elucidation of organic molecules, providing insights into the chemical environment of individual protons and carbons.
¹H NMR Spectral Analysis of Spirocyclic Core and Substituents
No specific ¹H NMR spectral data for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione could be located. A hypothetical analysis would involve the identification of chemical shifts and coupling constants for the protons on the two rings of the spirocyclic system.
¹³C NMR Spectral Analysis of Carbon Framework
Similarly, ¹³C NMR data for this compound is not available. Such data would be crucial for confirming the carbon skeleton, including the characteristic shifts for the carbonyl carbons in the dione (B5365651) ring, the spiro carbon, and the carbons adjacent to the oxygen and nitrogen atoms.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms. However, no studies employing COSY, HSQC, or HMBC for the specific purpose of characterizing this compound have been found.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides essential information about the molecular weight and the fragmentation pathways of a compound, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry data, which would provide the exact mass of this compound and thus its elemental composition, could not be found in the searched resources.
Tandem Mass Spectrometry for Fragmentation Pathways
No tandem mass spectrometry (MS/MS) studies on this compound were identified. Such an analysis would reveal characteristic fragmentation patterns, offering further structural confirmation.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, which is crucial for understanding the structure-activity relationships of spirocyclic compounds.
Similarly, crystallographic studies of spiro-hydantoin derivatives, which share the spirocyclic core and dione functionality, have been instrumental in understanding their structural features. These studies often reveal common structural motifs, such as the formation of dimers through N–H···O hydrogen bonds. sigmaaldrich.com The determination of the crystal structure of these related compounds underscores the capability of X-ray crystallography to unambiguously define the stereochemistry at the spiro center and to characterize the intricate network of non-covalent interactions that govern their solid-state properties.
Interactive Table: Crystallographic Data for Representative Spirocyclic Compounds
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Monoclinic | P21/c | 6.2554 | 14.605 | 16.265 | 95.97 | mdpi.com |
| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Monoclinic | P21/c | 10.739 | 18.348 | 6.7799 | 104.20 | mdpi.com |
Note: The data presented is for structurally related compounds to illustrate the type of information obtained from X-ray crystallography.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the identification of functional groups and the study of electronic transitions within a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by the distinct absorption bands of its constituent functional groups. The succinimide (B58015) moiety, which is a five-membered cyclic imide, gives rise to two characteristic carbonyl (C=O) stretching vibrations. These are the symmetric and asymmetric stretching modes. Studies on peptide succinimide derivatives have shown that the asymmetric C=O stretching vibration typically appears around 1715 cm⁻¹, while the symmetric stretching mode is observed at a higher frequency, near 1793 cm⁻¹. nih.gov
The presence of the tetrahydropyran (B127337) ring introduces a C-O-C (ether) linkage, which is expected to show a strong C-O stretching band in the fingerprint region of the IR spectrum, typically between 1260 and 1000 cm⁻¹. Additionally, the N-H stretching vibration of the imide group would appear as a broad band in the region of 3200-3400 cm⁻¹. The aliphatic C-H stretching vibrations from the spirocyclic framework would be observed in the 3000-2850 cm⁻¹ range.
Interactive Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Imide C=O | Asymmetric stretch | ~1715 | nih.gov |
| Imide C=O | Symmetric stretch | ~1793 | nih.gov |
| Imide N-H | Stretch | 3200-3400 | General IR data |
| Ether C-O-C | Stretch | 1260-1000 | General IR data |
| Aliphatic C-H | Stretch | 3000-2850 | General IR data |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, being a saturated heterocyclic system, is not expected to show strong absorptions in the visible region. The primary electronic transitions would be n→π* transitions associated with the carbonyl groups of the succinimide ring. These transitions are typically weak and occur in the ultraviolet region. For simple succinimides, these absorptions are generally found at wavelengths below 220 nm. The absence of significant conjugation in the molecule means that strong π→π* transitions, which are characteristic of unsaturated systems, would not be a prominent feature of its UV-Vis spectrum. The introduction of chromophoric substituents onto the spirocyclic framework would, of course, lead to the appearance of new and more intense absorption bands at longer wavelengths.
Biological Activity and Molecular Mechanisms of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione and Analogues
In Vitro Assays for Biological Potency
The biological potential of this spirocyclic system has been explored through a variety of in vitro assays, revealing activities ranging from enzyme inhibition to receptor agonism.
Analogues of the core spirocyclic structure have been found to interact with several classes of enzymes, primarily through inhibitory mechanisms.
Research into spirocyclic compounds has identified potent inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are critical regulators of the hypoxia-inducible factor (HIF) metabolic pathway. axonmedchem.comacs.org Specifically, a class of 1,3,8-Triazaspiro[4.5]decane-2,4-diones , also known as spirohydantoins, were identified as pan-inhibitors of PHD enzymes 1, 2, and 3. acs.orgnih.gov These enzymes are key to oxygen homeostasis and are therapeutic targets for anemia. acs.orgnih.gov While the literature describes this class as efficacious pan-inhibitors, specific IC₅₀ values for the spirohydantoin analogues are not detailed in the reviewed publications. For context, other potent, structurally distinct pan-PHD inhibitors that have advanced to clinical trials, such as MK-8617, exhibit low nanomolar inhibition. axonmedchem.com
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| MK-8617 | 1 | 1 | 14 | axonmedchem.com |
| Roxadustat (FG-4592) | - | ~27 | - | nih.gov |
| Vadadustat | - | ~29 | - | nih.gov |
Additionally, other spiro-derivatives have been investigated as enzyme inhibitors. For instance, certain analogues have been explored for their ability to inhibit monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in the endocannabinoid system, although specific IC₅₀ values for spiro-compounds are not prominently reported. rsc.org There is limited specific data regarding the direct inhibition of proteases or cytochrome P450 enzymes by this class of compounds in the surveyed literature.
Based on a review of the available scientific literature, there is no significant evidence or dedicated studies reporting the activation of enzymes by this compound or its direct analogues. The primary focus of research has been on enzyme inhibition and receptor modulation.
The concept of allosteric modulation, where a ligand binds to a secondary site on a protein to modify the effect of the primary (orthosteric) ligand, is a significant area of pharmacology. axonmedchem.comnih.gov For the spiro-compound family, allosteric activity has been noted in the context of receptor function rather than direct enzyme modulation. Specifically, certain muscarinic agonists derived from this scaffold are considered allosteric agonists, suggesting they may enhance the binding and efficacy of the endogenous neurotransmitter, acetylcholine (B1216132).
A significant body of research has been dedicated to the interaction of this spiro-scaffold with muscarinic acetylcholine receptors, which are implicated in a variety of physiological functions and are targets for neurological disorders.
Analogues based on the 1-Oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating cognitive decline. mdpi.comnih.gov Systematic modifications led to the identification of compounds with preferential affinity for the M1 receptor subtype over the M2 subtype. mdpi.com
One of the most well-characterized compounds from this class is YM796 , the (-)-S isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane. nih.govnih.govcapes.gov.br In vitro studies using transfected cells expressing human M1 or M2 receptors demonstrated that (-)-YM796 is a partial agonist with functional selectivity for the M1 receptor. nih.gov It inhibited radioligand binding at M1 receptors with a Ki value of 16.4 µM and stimulated phosphoinositide hydrolysis (a marker of M1 activation) with an EC₅₀ value of 26.5 µM. nih.gov Its affinity for the M2 receptor was lower, with a Ki of 52.0 µM, and it did not produce a significant functional response at M2 receptors. nih.gov The corresponding (+)-isomer of YM796 showed weaker binding and no significant efficacy at either receptor subtype. nih.gov Information regarding the affinity and efficacy of these specific analogues for the M3 receptor subtype is not detailed in the reviewed literature.
| Compound | Receptor Subtype | Binding Affinity (Ki, µM) | Functional Activity (EC₅₀, µM) | Efficacy | Reference |
|---|---|---|---|---|---|
| (-)-YM796 | M1 | 16.4 | 26.5 | Partial Agonist | nih.gov |
| M2 | 52.0 | >1000 (inactive) | - | nih.gov | |
| (+)-YM796 | M1 | 30.1 | Inactive | - | nih.gov |
| M2 | 108 | Inactive | - | nih.gov |
Receptor Binding and Agonist/Antagonist Profiling
Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligand Characterization
The sigma-1 (σ1) receptor, a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and the sigma-2 (σ2) receptor, an endoplasmic reticulum-resident protein, are important targets in neuropharmacology. researchgate.net Analogues of this compound, specifically derivatives of its structural isomer 1-Oxa-8-azaspiro[4.5]decane, have been synthesized and evaluated as selective σ1 receptor ligands. nih.gov
A series of these 1-Oxa-8-azaspiro[4.5]decane derivatives demonstrated high, nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM. nih.gov These compounds also showed moderate selectivity for the σ1 receptor over the σ2 receptor, with selectivity ratios (Ki(σ2)/Ki(σ1)) ranging from 2 to 44. researchgate.netnih.gov For instance, the analogue designated as compound 8 in one study showed the best selectivity and was chosen for further development as a potential imaging agent for σ1 receptors. researchgate.netnih.gov Similarly, another related analogue, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also showed a high binding affinity for the σ1 receptor with a Ki of 5.4 nM and a 30-fold selectivity over the σ2 receptor. nih.gov
| Compound Analogue | σ1 Receptor Affinity (Ki, nM) | Selectivity Ratio (Ki σ2 / Ki σ1) | Reference |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane Derivatives (general series) | 0.47 - 12.1 | 2 - 44 | nih.gov |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 | 30 | nih.gov |
Serotonin (B10506) (5-HT1A) Receptor Modulation
The 5-HT1A receptor, a subtype of serotonin receptor, is a well-established target for anxiolytic and antidepressant medications. Research into spirocyclic compounds has identified potent ligands for this receptor. A synthesized analogue of buspirone (B1668070), 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, was demonstrated to be an equipotent 5-HT1A ligand when compared to buspirone itself. nih.gov Behavioral models confirmed that this analogue possesses essentially the same functional profile at 5-HT1A receptors as buspirone. nih.gov This finding suggests that for this class of compounds, the terminal, bulky spiro-cycloimide moiety is directly involved in forming the bioactive complex with the 5-HT1A receptor. nih.gov
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and a form of programmed cell death known as necroptosis. nih.govmassbio.orgnih.gov As such, it has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. massbio.orgnih.govalzdiscovery.org
Virtual screening and subsequent chemical optimization have identified spiro[4.5]decane derivatives as potent RIPK1 inhibitors. nih.gov A virtual screening campaign first identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound. nih.govresearchgate.net Further structural optimization of this scaffold led to the development of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with significant potency. nih.gov One of the most prominent compounds from this series, designated compound 41 , exhibited an IC50 value of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in a cellular model. nih.govresearchgate.net
| Compound Analogue | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative) | RIPK1 | 92 nM | nih.govresearchgate.net |
Cellular Effects and Pathway Modulation
The interactions of these spirocyclic compounds at the receptor level translate into distinct effects on cellular pathways and functions.
Cell Signaling Pathway Perturbations
Ligands acting on these targets can be expected to perturb key intracellular signaling cascades.
Sigma-1 Receptor Signaling : As chaperone proteins, σ1 receptors modulate a variety of signaling proteins, including ion channels, and play a crucial role in regulating cellular stress at the endoplasmic reticulum. researchgate.net
5-HT1A Receptor Signaling : Modulation of 5-HT1A receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
RIPK1 Signaling : Inhibition of the kinase activity of RIPK1 directly blocks the activation of the necroptosis pathway. nih.govnih.govresearchgate.net This pathway is a crucial component of TNFα-mediated inflammatory cell death. alzdiscovery.org
Gene Expression Modulation
While direct studies on gene expression changes induced by this compound are not available, the known functions of its targets allow for predictions. By inhibiting the RIPK1 kinase, for example, its analogues can prevent the downstream signaling cascade that leads to the expression of various pro-inflammatory and cell death-related genes. This is particularly relevant in the context of TNFα signaling, which activates transcription factors controlling these processes. alzdiscovery.org
Effects on Cellular Metabolism and Function
The modulation of these targets has profound effects on fundamental cellular functions.
Cellular Viability and Death : The most direct functional consequence of RIPK1 inhibition is the prevention of necroptosis, a lytic, pro-inflammatory form of programmed cell death. nih.govresearchgate.net Analogues have demonstrated a significant anti-necroptotic effect in cellular models, thereby preserving cell viability in the face of necroptotic stimuli. nih.govresearchgate.net
Cellular Stress Response : Through their interaction with σ1 receptors located on the mitochondria-associated membrane of the endoplasmic reticulum, these compounds can influence calcium homeostasis and the cellular response to oxidative stress. researchgate.net
Preclinical Pharmacological Evaluation in Animal Models
Analogues of the this compound structure have been assessed in various animal models, demonstrating potential therapeutic effects in cognitive disorders, myelosuppression, and gastric ulcers.
Amelioration of Cognitive Impairments
A significant area of investigation for this class of compounds has been their potential to treat cognitive deficits, such as those seen in dementia of the Alzheimer's type. Researchers have synthesized and tested various derivatives in rodent models of amnesia.
Notably, a series of 1-oxa-8-azaspiro[4.5]decanes were evaluated for their ability to reverse memory impairment induced by scopolamine (B1681570) in rats. nih.gov Certain analogues, such as the 2-ethyl and 3-methylene derivatives, demonstrated potent antiamnesic activity. nih.gov Similarly, spirooxazolidine-2,4-dione derivatives, which are 4-oxa analogues, were tested in scopolamine-treated mice. nih.gov Several of these compounds successfully reversed the impairment in passive avoidance tasks, indicating a restoration of cognitive function. nih.gov
Preclinical Evaluation of Analogues for Cognitive Impairment
| Analogue Class | Animal Model | Observed Pharmacological Effect | Source |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decanes | Rat (Scopolamine-induced amnesia) | Amelioration of impairment in passive avoidance tasks. | nih.gov |
| Spirooxazolidine-2,4-diones (4-Oxa analogues) | Mouse (Scopolamine-induced amnesia) | Reversal of scopolamine-induced impairment of passive avoidance tasks. | nih.gov |
Myelostimulation
Derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, a nitrogen-containing analogue of the core structure, have shown significant myelostimulating activity. researchgate.net In a key study, these compounds were evaluated in an animal model where myelodepression (suppression of bone marrow activity) was induced using cyclophosphamide. researchgate.net The administration of these spiro-compounds was found to significantly accelerate the regeneration of the lymphocyte and granulocyte cell pools within the bone marrow, suggesting a potent restorative effect on hematopoiesis. researchgate.net
Preclinical Evaluation of Analogues for Myelostimulation
| Analogue Class | Animal Model | Observed Pharmacological Effect | Source |
|---|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Mouse (Cyclophosphamide-induced myelodepression) | Accelerated regeneration of lymphocyte and granulocyte cell pools in bone marrow. | researchgate.net |
Anti-Ulcer Activity
The therapeutic potential of this scaffold extends to gastrointestinal protection. A series of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives—where an oxygen atom is replaced by sulfur and another by nitrogen—were synthesized and investigated for anti-ulcer properties in vivo. researchgate.net Several compounds within this series, including 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, demonstrated anti-ulcer activity that was comparable to that of the well-established proton-pump inhibitor, omeprazole. researchgate.net
Preclinical Evaluation of Analogues for Anti-Ulcer Activity
| Analogue Class | Animal Model | Observed Pharmacological Effect | Source |
|---|---|---|---|
| 1-Thia-4,8-diazaspiro[4.5]decan-3-ones | In vivo models | Anti-ulcer activity comparable to omeprazole. | researchgate.net |
Investigation of Mechanism of Action at the Molecular Level
To understand the basis for their pharmacological effects, studies have delved into the molecular targets and signaling pathways modulated by these spiro-compounds.
The diverse biological activities of these analogues stem from their ability to bind to a variety of molecular targets with high affinity and, in some cases, high selectivity.
Muscarinic Receptors: The cognitive-enhancing effects of certain analogues are linked to their interaction with muscarinic acetylcholine receptors. Derivatives of 1-oxa-8-azaspiro[4.5]decane were found to have a preferential affinity for M1 muscarinic receptors over M2 receptors. nih.gov Spirooxazolidine-2,4-dione analogues also showed significant affinity for cortical M1 receptors. nih.gov
Sigma-1 (σ1) Receptors: Other structural variants, specifically a series of 1-oxa-8-azaspiro[4.5]decane derivatives, were designed and evaluated as ligands for sigma receptors. These compounds exhibited nanomolar affinity for σ1 receptors, indicating potent binding. researchgate.netnih.gov
Opioid Receptors: In a search for new pain therapeutics, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as a novel chemotype of selective agonists for the delta opioid receptor (DOR). researchgate.netnih.gov Molecular docking simulations suggest that these compounds likely bind to the orthosteric site of the receptor. researchgate.net
Prolyl Hydroxylase (PHD) Enzymes: The myelostimulating activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones is attributed to their role as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes (PHD1, PHD2, and PHD3). nih.gov
Serotonin (5-HT) Receptors: Research into sulfur-containing analogues, such as 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, has identified them as potent and selective 5-HT1A receptor agonists. unimore.it
Molecular Targets of this compound Analogues
| Analogue Class | Molecular Target | Key Finding | Source |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decanes | Muscarinic M1 Receptor | Preferential affinity for M1 over M2 receptors. | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | Sigma-1 (σ1) Receptor | Exhibited nanomolar binding affinity (Ki = 0.61 – 12.0 nM). | researchgate.net |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Delta Opioid Receptor (DOR) | Identified as a novel class of selective DOR agonists. | researchgate.netnih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Prolyl Hydroxylase (PHD) 1-3 | Act as pan-inhibitors of the PHD enzyme family. | nih.gov |
| 1-Oxa-4-thiaspiro[4.5]decanes | Serotonin 5-HT1A Receptor | Identified as potent and selective agonists. | unimore.it |
The binding of these ligands to their respective targets initiates downstream signaling cascades that produce the observed physiological effects.
Phosphoinositide Hydrolysis: For the analogues acting as M1 muscarinic agonists, such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, their binding leads to the stimulation of phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This is a classic downstream signaling pathway for Gq-coupled receptors like M1, ultimately leading to the mobilization of intracellular calcium and activation of protein kinase C.
G-Protein Biased Signaling: The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative that acts as a DOR agonist was found to be slightly biased towards G-protein signaling pathways over the recruitment of β-arrestin. researchgate.net This type of biased agonism is a key area of modern pharmacology, as it may separate therapeutic effects from unwanted side effects.
Erythropoietin (EPO) Upregulation: The mechanism of myelostimulation by PHD-inhibiting analogues is well-defined. By inhibiting PHD enzymes, these compounds prevent the degradation of Hypoxia-Inducible Factor (HIF). Stabilized HIF then translocates to the nucleus and promotes the transcription of various genes, most notably erythropoietin (EPO). nih.gov This results in a robust upregulation of EPO production, which stimulates red blood cell formation and explains the compounds' utility in treating anemia. nih.gov
Structure Activity Relationship Sar Studies of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione Derivatives
Impact of Spirocyclic Core Modifications on Biological Activity
There is no available data detailing how alterations to the spiro[4.5]decane core of this specific compound, such as ring expansion, contraction, or substitution on the tetrahydropyran (B127337) ring, would affect its biological activity.
Influence of Heteroatom Positioning and Substitution
Scientific literature does not provide a comparative analysis of the biological effects of shifting the oxygen and nitrogen atoms within the spirocyclic system to other positions, which is a key aspect of understanding the influence of heteroatom positioning. nih.gov
Effects of Substituents on the Dione (B5365651) Moiety
Information regarding the impact of substitutions on the succinimide (B58015) (or hydantoin-like) dione moiety of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione is not present in the reviewed literature.
Stereochemical Effects on Receptor Affinity and Efficacy
While stereochemistry is a critical factor in the activity of many spirocyclic compounds, no studies were found that investigate the stereochemical effects of this compound derivatives on receptor binding and functional activity.
Systematic Structural Modifications and Their Pharmacological Implications
A systematic investigation involving the targeted modification of this scaffold to map its pharmacological profile has not been documented.
Eudismic Ratio Analysis for Stereoisomers
Without data on the biological activity of individual stereoisomers of this compound derivatives, the calculation and analysis of the eudismic ratio, which quantifies the stereoselectivity of a compound, is not possible.
Optimization of Selectivity and Potency through SAR Refinement
The process of refining SAR to optimize the selectivity and potency of compounds based on the this compound scaffold has not been reported. nih.gov
Computational and Theoretical Chemistry Studies of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione
Molecular Modeling and Conformation Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione and its accessible conformations, which ultimately govern its interaction with biological targets.
Computational studies on related hydantoin-based structures have demonstrated that these scaffolds can adopt well-defined secondary structures, such as α-helices and β-turns. acs.orgnih.gov For this compound, the spirocyclic nature of the molecule introduces significant conformational constraints. The fusion of the tetrahydropyran (B127337) and hydantoin (B18101) rings at a single spiro carbon atom restricts the rotational freedom, leading to a more rigid structure compared to acyclic analogs.
Conformational searches using molecular mechanics (MM) force fields, such as MMFF94 or AMBER, are typically employed to identify low-energy conformers. These searches explore the potential energy surface of the molecule by systematically or randomly sampling different torsional angles. For this compound, the primary source of conformational flexibility arises from the puckering of the tetrahydropyran ring, which can adopt chair, boat, and twist-boat conformations. The relative energies of these conformers can be calculated to determine the most stable arrangement.
Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical findings for similar spirocyclic systems.
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|
| Chair | 0.00 | 95.2 |
| Twist-Boat | 5.50 | 4.7 |
| Boat | 6.90 | 0.1 |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. nih.gov These calculations can elucidate the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.
Key electronic properties that are often calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms of the hydantoin ring and the oxygen atom of the tetrahydropyran ring, indicating their role as hydrogen bond acceptors.
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G*) This table presents hypothetical data based on typical findings for similar spiro-hydantoin structures.
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking simulations can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. This information is critical for understanding its mechanism of action and for designing more potent and selective analogs.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the binding affinity of different poses. The scoring function typically considers factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Studies on related spiro-hydantoin derivatives have shown their potential to bind to a variety of targets, including enzymes and receptors. nih.govacs.org
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table presents illustrative data.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Key Hydrogen Bonds | Asp123, Glu98 |
| Key Hydrophobic Interactions | Leu25, Val33, Ala50 |
Pharmacophore Modeling and Design
Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. d-nb.info A pharmacophore model for this compound and its analogs can be developed based on the structures of known active compounds (ligand-based) or from the ligand-binding site of a target protein (structure-based). mdpi.com
A typical pharmacophore for a spiro-hydantoin derivative might include hydrogen bond acceptors (the carbonyl oxygens), a hydrogen bond donor (the N-H group of the hydantoin), and a hydrophobic feature (the spirocyclic core). This model can then be used to virtually screen large chemical databases to identify novel compounds with the desired pharmacophoric features, thus accelerating the discovery of new drug candidates. mdpi.com
Molecular Dynamics Simulations for Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a dynamic view of the binding process and the stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and the calculation of binding free energies. youtube.com
For this compound, an MD simulation of its complex with a target protein can reveal the flexibility of the ligand in the binding pocket, the stability of key interactions, and the role of water molecules in mediating the binding. This detailed understanding of the binding dynamics can guide the optimization of the lead compound to improve its affinity and residence time. youtube.com
In Silico Prediction of Biological Activity and Selectivity
Computational methods can be employed to predict the biological activity and selectivity of this compound before it is synthesized and tested in the laboratory. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural or physicochemical properties of a series of related compounds with their biological activity.
Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential part of modern drug discovery. nih.gov Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. These predictions help to prioritize compounds with favorable drug-like properties for further development. ekb.eg
Table 4: Predicted ADMET Properties of this compound This table presents hypothetical data based on typical in silico predictions for similar small molecules.
| Property | Predicted Value |
|---|---|
| Human Oral Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| hERG Inhibition | Low risk |
| Ames Mutagenicity | Non-mutagenic |
Medicinal Chemistry and Pharmaceutical Applications of 8 Oxa 1 Azaspiro 4.5 Decane 2,4 Dione Scaffolds
Development of Novel Therapeutic Agents
The inherent structural features of the 8-oxa-1-azaspiro[4.5]decane-2,4-dione core, including its spirocyclic center, oxygen heteroatom, and dione (B5365651) functionality, make it an attractive starting point for the design of new drugs.
Derivatives based on the closely related 1-oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as potential treatments for dementia associated with Alzheimer's disease. nih.gov One study focused on creating M1 muscarinic agonists, which are compounds that stimulate specific acetylcholine (B1216132) receptors in the brain, a key strategy for managing Alzheimer's symptoms. nih.gov A derivative, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, was developed by incorporating the tetrahydrofuran (B95107) ring from the known muscarinic agonist, muscarone, into the spiro[4.5]decane framework. nih.gov While this initial compound showed potent activity, it was not selective. nih.gov Through systematic modifications, researchers developed related compounds with preferential affinity for M1 receptors over M2 receptors, leading to potent antiamnesic (anti-amnesia) activity with a better separation from cholinergic side effects. nih.gov
Further research into this class of compounds has identified derivatives of 1-oxa-8-azaspiro[4.5]decane as selective ligands for sigma-1 (σ₁) receptors. nih.gov These receptors are implicated in a variety of central nervous system disorders. A series of these spiro compounds demonstrated high, nanomolar affinity for σ₁ receptors with moderate selectivity over σ₂ receptors. nih.gov Certain derivatives were successfully radiolabeled with fluorine-18 (B77423), and biodistribution studies in mice showed high uptake in the brain, confirming their potential as imaging agents for σ₁ receptors using Positron Emission Tomography (PET). nih.gov
Table 1: Research Findings on Neuroactive Azaspiro[4.5]decane Derivatives
| Compound Class | Target | Key Findings |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane-3-one derivatives | M1 Muscarinic Receptors | Showed potent antiamnesic activity in preclinical models, with some derivatives achieving selectivity for M1 over M2 receptors. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ₁) Receptors | Exhibited high binding affinity (nanomolar range) and could be developed as potential brain imaging agents for neurological disorders. nih.gov |
The potential of spirocyclic systems in oncology is an active area of research. Studies on the isomeric 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold have demonstrated its utility in developing anticancer agents. These compounds, which contain a reactive conjugated dienone system, were synthesized and evaluated for their cytotoxic effects. nih.gov To mitigate potential side effects from the reactivity of the dienone system, further optimization was performed. nih.gov The resulting derivatives showed moderate potency against several human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. nih.gov One particular compound from this series was found to inhibit tumor cell proliferation by causing cell cycle arrest and inducing apoptosis (programmed cell death). nih.gov
Table 2: Anticancer Research on Related Oxa-azaspiro Compounds
| Compound Class | Cancer Cell Lines | Mechanism of Action |
|---|---|---|
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives | A549 (Lung), MDA-MB-231 (Breast), HeLa (Cervical) | Inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis. nih.gov |
While research on the this compound scaffold itself as an immunomodulator is not widely published, studies on structurally related spiro-hydantoins have shown promise. Specifically, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been synthesized and evaluated as myelostimulators—agents that stimulate the bone marrow to produce white blood cells. In preclinical models of chemotherapy-induced myelosuppression, these compounds were found to significantly accelerate the regeneration of the lymphocyte and granulocyte pools in bone marrow.
The broader class of spiro compounds has been investigated for anti-inflammatory and antiviral properties, suggesting a potential avenue of research for this compound derivatives. For instance, recently synthesized spiro thiochromene–oxindole derivatives have been screened for anti-inflammatory activity by their ability to inhibit heat-induced protein denaturation, with several compounds showing good efficacy. In the area of antiviral research, various spirooxindoles have been reported to possess activity against different viruses. This indicates that the spirocyclic core is a viable framework for the development of such therapeutic agents. Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated anti-allodynic effects in a model of inflammatory pain, further supporting the anti-inflammatory potential of related spiro-dione structures. nih.gov
Currently, there is limited information available in the public research domain specifically detailing the investigation of this compound or its closely related derivatives for anti-ulcer activity.
Design of Receptor-Selective Ligands
The rigid conformation of the 8-oxa-1-azaspiro[4.5]decane scaffold is highly advantageous for the design of ligands that can selectively bind to specific receptor subtypes. This rigidity reduces the entropic penalty upon binding and allows for the precise orientation of functional groups to interact with the target's binding pocket.
This principle has been demonstrated in the development of agonists for M1 muscarinic receptors, where modifications to the 1-oxa-8-azaspiro[4.5]decane core led to compounds with preferential M1 affinity. nih.gov Similarly, derivatives of the same scaffold have been fine-tuned to act as highly potent and selective ligands for sigma-1 receptors. nih.gov
Research on other spiro-dione systems has also been successful. A novel class of δ opioid receptor (DOR) selective agonists was identified from a library of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. nih.govnih.gov The most promising compound from this series was selective for the DOR over a panel of 167 other G-protein coupled receptors (GPCRs), highlighting the potential of this spiro scaffold to yield highly specific therapeutic agents. nih.govnih.gov
Application as Biochemical Probes and Tool Compounds
Derivatives of the spirohydantoin scaffold, to which this compound belongs, have been developed as valuable biochemical probes and tool compounds to investigate biological pathways and targets. These compounds are instrumental in target identification and validation due to their potential for high potency and selectivity.
One notable application is the development of spirohydantoins as selective inhibitors of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). nih.gov Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. nih.gov A novel drug-like spirohydantoin, compound 21 , was identified as a selective and orally bioavailable inhibitor of p300/CBP histone acetyltransferase. nih.gov This compound demonstrated greater potency in both enzymatic and cellular assays compared to the first-in-class inhibitor A-485 and lacked the off-target effects on dopamine (B1211576) and serotonin (B10506) transporters observed with the earlier compound. nih.gov The discovery of such selective probes is crucial for elucidating the specific roles of p300 and CBP in health and disease.
Furthermore, spirohydantoin derivatives have been investigated for their cytotoxic effects, positioning them as tool compounds for cancer research. A series of cyclohexanespiro-5-hydantoins with substitutions at the N-3 position of the hydantoin (B18101) ring were synthesized and evaluated for their activity against various human cancer cell lines. researchgate.net It was found that compounds with moderately distorted twisted amide bonds and highly lipophilic substituents exhibited significant cytotoxic potency. researchgate.net For instance, a derivative bearing a tert-butyl group showed the highest cytotoxic activity against HeLa, LS174T, and A549 cell lines. researchgate.net Another compound with a bromo substituent also displayed notable cytotoxicity and selectivity towards HeLa cells. researchgate.net These findings provide a basis for designing more potent and selective anticancer agents based on the spirohydantoin scaffold.
The utility of spiro-fused hydantoins extends to the exploration of the central nervous system. A library of hydantoins and thiohydantoins spiro-fused to pyrrolidines has been synthesized, incorporating the 2-arylethyl amine moiety, a common feature in centrally active compounds. nih.gov The development of such libraries of druglike molecules provides a valuable resource for screening and identifying new probes for neurological targets. nih.gov
While direct studies on this compound as a biochemical probe are limited, the research on related spirohydantoin structures highlights the potential of this chemical class. The established synthetic routes and the demonstrated biological activities of these related compounds suggest that derivatives of this compound could be valuable additions to the chemical biologist's toolbox for dissecting complex biological processes.
Radioligand Development for Imaging Applications (e.g., Positron Emission Tomography (PET))
The 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully utilized in the development of radioligands for in vivo imaging with Positron Emission Tomography (PET), particularly for targeting sigma-1 (σ₁) receptors. These receptors are involved in a variety of neurological and psychiatric disorders, making them an important target for diagnostic imaging.
Researchers have designed and synthesized a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ₁ receptor ligands. nih.govresearchgate.net These efforts led to the identification of compounds with high affinity and selectivity for σ₁ over σ₂ receptors. For example, a study reported seven such ligands with nanomolar affinity for σ₁ receptors (Kᵢ(σ₁) = 0.47 - 12.1 nM) and moderate selectivity over σ₂ receptors (Kᵢ(σ₂)/ Kᵢ(σ₁) = 2 - 44). nih.govresearchgate.net
One of the most promising candidates from this series, designated as compound 8 , was selected for radiolabeling with fluorine-18 ([¹⁸F]). nih.govresearchgate.net The resulting radioligand, [¹⁸F]8 , was produced with a high radiochemical purity (>99%) and good molar activity. nih.govresearchgate.net Preclinical evaluation in mice demonstrated high initial brain uptake of [¹⁸F]8 . nih.govresearchgate.net Crucially, pretreatment with a known σ₁ receptor agonist, SA4503, led to a significant reduction in the brain-to-blood ratio of the radiotracer, indicating specific binding to the target receptor. nih.govresearchgate.net Ex vivo autoradiography further confirmed the high accumulation of the radiotracer in brain regions known to be rich in σ₁ receptors. nih.govresearchgate.net These findings suggest that [¹⁸F]8 is a promising lead compound for developing PET imaging agents for the brain. nih.govresearchgate.net
In a related study, another derivative, [¹⁸F]10 , also based on the 1-oxa-8-azaspiro[4.5]decane scaffold, showed high brain uptake and excellent brain-to-blood ratios in mice. researchgate.net PET/MRI imaging in rats confirmed its suitable kinetics and high specific binding to σ₁ receptors in the brain. researchgate.net
The table below summarizes the binding affinities and selectivities of some of these 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors.
| Compound | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (Kᵢ(σ₂)/Kᵢ(σ₁)) |
| Derivative 1 | 0.47 | - | 44 |
| Derivative 2 | 12.1 | - | 2 |
| Compound 8 | 0.61 - 12.0 | - | 2 - 44 |
| Compound 5a | 5.4 ± 0.4 | >160 | 30 |
Data compiled from multiple sources. nih.govresearchgate.netnih.gov
These studies underscore the suitability of the 1-oxa-8-azaspiro[4.5]decane core for designing high-affinity and selective radioligands for PET imaging of the σ₁ receptor, with potential applications in the diagnosis and study of various central nervous system disorders.
Prodrug Strategies and Bioavailability Enhancement
While specific prodrug strategies for this compound are not extensively documented, the broader class of hydantoin derivatives has been the subject of such approaches to improve their pharmaceutical properties. researchgate.netnih.gov Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. researchgate.net This strategy is often employed to overcome challenges such as poor solubility, limited permeability, and unfavorable pharmacokinetic profiles. researchgate.netrsc.org
A common challenge with drug candidates, including some hydantoin-based compounds, is poor aqueous solubility, which can lead to formulation difficulties and inadequate oral bioavailability. researchgate.netnih.gov One successful prodrug approach for a hydantoin-based TNF-α converting enzyme (TACE) inhibitor involved the creation of a pivalate (B1233124) prodrug. nih.gov The parent compound, a potent inhibitor, faced formulation issues that hindered its development. nih.gov The pivalate prodrug, however, could be formulated as a stable, neutral form and demonstrated improved drug metabolism and pharmacokinetic (DMPK) properties compared to the parent compound. nih.gov
The N-H group in the hydantoin ring is a common site for modification in prodrug design. For instance, fosphenytoin (B1200035) is a well-known phosphate (B84403) ester prodrug of phenytoin (B1677684), a widely used anticonvulsant drug with a hydantoin core. researchgate.net Fosphenytoin is highly water-soluble, allowing for intravenous administration without the need for solubilizing agents that can cause adverse effects. researchgate.net Following administration, it is rapidly converted to phenytoin in the body. researchgate.net
Strategies to enhance the bioavailability of poorly water-soluble drugs, which could be applicable to this compound derivatives, also include formulation approaches like nanosuspensions. sdu.dk Reducing the particle size to the nanometer range can significantly increase the dissolution rate and, consequently, the oral absorption of a drug. sdu.dk Studies on other poorly soluble drugs have shown that nanosuspensions can lead to increased dissolution rates and enhanced permeation. sdu.dk
For a compound like this compound, which contains a hydantoin-like structure, several prodrug strategies could be envisioned to enhance bioavailability:
Ester Prodrugs: If the parent molecule contains a hydroxyl group, it could be esterified to improve lipophilicity and membrane permeability.
N-Acyloxymethyl and N-Phosphoryloxymethyl Prodrugs: The hydantoin nitrogen atoms could be derivatized to create prodrugs that are cleaved by enzymes in the body to release the active drug.
Formulation-based enhancements: Approaches such as creating nanosuspensions or amorphous solid dispersions could be employed to improve the dissolution characteristics of poorly soluble derivatives.
The successful application of prodrug strategies to other hydantoin-containing molecules provides a strong rationale for exploring similar approaches for derivatives of this compound to optimize their therapeutic potential. researchgate.netnih.govresearchgate.net
Future Directions and Emerging Research Perspectives
Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of novel therapeutics based on the 8-oxa-1-azaspiro[4.5]decane-2,4-dione core is intrinsically linked to the development of efficient, cost-effective, and environmentally sustainable synthetic methods. Future research is increasingly focused on moving beyond traditional multi-step syntheses, which often suffer from low yields and the use of hazardous reagents.
Key emerging strategies include:
Green Chemistry Approaches: The principles of green chemistry are becoming central to synthetic planning. This includes the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption while improving yields. researchgate.net Another green approach involves using environmentally benign solvents like ionic liquids, which can also function as catalysts and are often recyclable. mdpi.comnih.gov For the synthesis of the embedded oxazolidinone ring, the use of carbon dioxide (CO2) as an abundant and non-toxic C1 building block is a highly attractive and atom-economical strategy. researchgate.netrsc.org
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, presents a powerful method for constructing spiro-oxazolidinones. acs.org Biocatalysis offers exceptional stereo- and regioselectivity under mild reaction conditions, which is often difficult to achieve with conventional chemical methods. A recent study demonstrated the synthesis of spiro-oxazolidinones via a halohydrin dehalogenase-catalyzed ring expansion of spiro-epoxides, even enabling the synthesis of the drug fenspiride. acs.org
Advanced Catalytic Systems: Research into novel catalysts is crucial. This includes the development of recyclable and highly stable catalysts, such as polystyrene-supported organocatalysts, which can be used in continuous flow systems for consistent and efficient production. rsc.org Furthermore, relay catalysis, for instance using a combination of gold (Au) and palladium (Pd) catalysts, has shown promise in the diastereoselective synthesis of related oxa-azaspiro[4.5]decane derivatives under mild conditions. acs.org
These innovative synthetic routes are essential for building diverse libraries of this compound analogs for biological screening and further development.
Investigation of Undiscovered Biological Targets and Off-Target Effects
A primary driver for synthesizing novel spiro-heterocycles is the potential to interact with new biological targets or to modulate known targets with greater selectivity. The rigid, three-dimensional structure of the this compound scaffold can position functional groups in precise orientations, enabling unique interactions with protein binding sites that are inaccessible to more flexible, planar molecules. mdpi.comacs.org
Future research in this area will focus on:
Screening for New Targets: High-throughput screening of compound libraries based on this scaffold against a wide array of biological targets is a priority. For example, recent research has successfully identified derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane as potent and selective ligands for the sigma-1 (σ1) receptor, a protein implicated in various neurological disorders. Other similar spiro-dione structures, such as 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives, have been identified as a novel chemotype of δ opioid receptor agonists. metabolon.com These findings underscore the potential of the broader spiro-scaffold class to yield novel modulators of important central nervous system targets.
Exploring New Therapeutic Areas: The structural similarity to other biologically active heterocyclic diones, such as 2,4-thiazolidinediones, which have shown anticancer activity, suggests that the this compound scaffold could be explored for applications in oncology. researchgate.net
Improving Selectivity and Reducing Off-Target Effects: A significant advantage of the spirocyclic core is its potential to improve selectivity. By locking the conformation of a molecule, it is possible to enhance binding to the intended target while reducing interactions with off-targets, such as the hERG potassium channel, which is often associated with cardiac toxicity. bldpharm.comnih.gov The incorporation of spirocycles has been shown to enhance selectivity in various drug discovery programs. bldpharm.com
Application of Advanced Omics Technologies in Mechanistic Studies
To fully understand the therapeutic potential and biological effects of this compound derivatives, future research will heavily rely on advanced "omics" technologies. These systems-biology tools provide a global view of cellular processes, offering deep insights into a compound's mechanism of action (MoA) and potential liabilities. nih.govnih.gov
Proteomics for Target Identification: Proteomics, the large-scale study of proteins, is a powerful tool for drug discovery. creative-proteomics.comjapsonline.com Chemical proteomics, in particular, uses small-molecule probes to identify the direct protein binding partners of a compound within the complex cellular environment. japsonline.comstanford.edu This approach can be used to confirm intended targets and, crucially, to uncover previously unknown off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning. nih.gov
Metabolomics for MoA Elucidation: Metabolomics analyzes the complete set of small-molecule metabolites in a biological system. creative-proteomics.com By treating cells or organisms with a derivative of this compound and measuring the subsequent changes in the metabolome, researchers can infer which metabolic pathways are affected. metabolon.comresearchgate.netcreative-proteomics.com This provides a functional readout of the drug's activity and helps to elucidate its MoA, identify biomarkers of drug response, and assess potential toxicity. nih.govcreative-proteomics.com
The integration of these omics platforms will be essential for building a comprehensive understanding of how these spiro compounds function at a molecular and systems level.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. nih.gov For a scaffold like this compound, these computational tools offer immense potential for future research. nih.govresearchgate.net
Key applications include:
Generative Design and Scaffold Hopping: AI models can be trained on vast datasets of chemical structures and their properties to generate novel molecules. springernature.comresearchgate.net These models can explore the chemical space around the core scaffold to design new derivatives with optimized properties. springernature.com Furthermore, AI can facilitate "scaffold hopping," identifying structurally novel cores that retain the key pharmacophoric features of the original molecule, thus creating opportunities for new intellectual property. researchgate.net
Property Prediction and Optimization: ML algorithms are increasingly used to predict the physicochemical and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties of virtual compounds. nih.gov This allows chemists to prioritize the synthesis of molecules that are most likely to have drug-like characteristics, saving significant time and resources. Computational techniques are seen as a key enabler for overcoming the synthetic complexity often associated with spirocycles. researchgate.netnih.gov
Synthesis Planning: AI is also being developed to assist in planning the synthesis of target molecules. nih.gov Retrosynthesis software can predict viable reaction pathways, helping chemists to find the most efficient ways to construct complex molecules like spiro-heterocycles. researchgate.net
Development of Next-Generation Therapeutics Based on the Scaffold
The ultimate goal of research into the this compound scaffold is the development of next-generation therapeutics with superior efficacy, safety, and pharmacokinetic profiles. The unique structural and physicochemical properties of spirocycles make them valuable tools for achieving this goal. bldpharm.comnih.gov
Future therapeutic development will likely focus on:
Enhancing Potency and Selectivity: Building on initial discoveries, medicinal chemists will systematically modify the scaffold to improve its interaction with biological targets. The rigid nature of the spiro-junction can be used to fine-tune the orientation of substituents to maximize binding affinity and selectivity. mdpi.comnih.gov
Improving Drug-Like Properties: The introduction of a sp3-rich spiro-center can positively modulate key physicochemical properties. bldpharm.comrsc.org It can lead to improved solubility and metabolic stability while reducing lipophilicity, which are all critical factors in developing a successful drug. bldpharm.comnih.gov
Application as Bioisosteres: The spiro scaffold can be used as a three-dimensional bioisostere to replace other chemical groups in existing drugs. rsc.org This strategy can be used to overcome liabilities of a known drug class, such as poor metabolic stability or off-target effects, while retaining the desired biological activity.
The table below summarizes potential research directions for developing therapeutics based on the scaffold.
| Research Direction | Key Objective | Rationale |
| Target-Specific Optimization | Enhance potency and selectivity for known targets (e.g., σ1 receptor). | Leverage initial findings to create best-in-class molecules for neurological disorders. |
| Therapeutic Area Expansion | Screen for activity in new areas like oncology or infectious diseases. | The scaffold's novelty and similarity to other active heterocycles suggest untapped potential. researchgate.netresearchgate.net |
| Pharmacokinetic Tuning | Modify the scaffold to improve ADME properties. | The spirocyclic core can improve metabolic stability and solubility, leading to better drug performance. bldpharm.comnih.gov |
| Bioisosteric Replacement | Use the scaffold to replace problematic moieties in other drug candidates. | Overcome limitations of existing pharmacophores by introducing a rigid, 3D structure. rsc.org |
Collaborative Research Initiatives and Translational Opportunities
Translating a promising chemical scaffold from a laboratory discovery into a clinical therapeutic is a complex, expensive, and high-risk endeavor that no single entity can typically accomplish alone. acs.org Future progress with this compound will depend on robust collaborative research initiatives. mrlcg.com
Academia-Industry Partnerships: These collaborations are essential for pharmaceutical innovation. acs.orgworldpharmatoday.com Academic labs often excel at high-risk, discovery-based research, such as identifying novel targets and synthesizing initial compound series. drugbank.com Pharmaceutical and biotech industry partners provide crucial resources and expertise in drug development, including large-scale synthesis, preclinical testing, navigating regulatory pathways, and clinical trial execution. drugbank.com Successful examples like the development of mRNA vaccines and the cancer drug Gleevec highlight the power of this model. mrlcg.comdrugbank.com
Public-Private Partnerships (PPPs): For diseases that have limited economic return, such as neglected tropical diseases, PPPs involving academic institutions, industry, and non-profit organizations are critical. nih.gov These partnerships pool resources and expertise to advance projects that would otherwise stall. nih.gov
Translational Research Hubs: Fostering environments where basic scientists, medicinal chemists, and clinicians can collaborate is key. These hubs facilitate the exchange of ideas and ensure that research is aligned with real-world clinical needs, accelerating the journey from "bench to bedside."
The successful development of therapeutics based on the this compound scaffold will require a multi-disciplinary, collaborative ecosystem to bridge the gap between fundamental research and clinical application. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione and its derivatives?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-Oxa-spiro[3.4]octan-1,3-dione with benzothiazol-2-yl imines forms spirocyclic derivatives through ring expansion . Key steps include:
- Reagent selection : Use of ammonium carbonate and sodium cyanide for hydantoin ring formation .
- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients .
Q. How is the structural conformation of this compound validated experimentally?
- Techniques :
- X-ray crystallography : Resolves spirocyclic geometry and hydrogen-bonding patterns .
- NMR spectroscopy : Distinct signals for sp³ carbons (δ 1.1–2.3 ppm for cyclohexane protons) and carbonyl groups (δ 170–180 ppm for C=O) .
- IR spectroscopy : Peaks at ~3,370 cm⁻¹ (N–H stretch) and ~1,675 cm⁻¹ (C=O stretch) confirm hydantoin rings .
Q. What preliminary pharmacological screening models are used for spirohydantoin derivatives?
- In vitro : Receptor-binding assays (e.g., cortical M1 muscarinic receptors) to assess affinity .
- In vivo :
- Maximal electroshock (MES) test : Evaluates anticonvulsant activity (e.g., ED₅₀ values compared to phenytoin) .
- Rotarod test : Measures neurotoxicity by assessing motor coordination in rodents .
Advanced Research Questions
Q. How do substituent variations at position 8 impact biological activity in spirohydantoin derivatives?
- SAR Insights :
- Electron-withdrawing groups (e.g., 4-fluorophenoxyethyl) enhance anticonvulsant activity (MES ED₅₀ = 18 mg/kg) by improving membrane permeability .
- Bulky hydrophobic groups (e.g., 3,4,5-tris(dodecyloxy)benzoate) promote self-assembly into supramolecular structures (e.g., hexameric rosettes) for material science applications .
- Experimental Design :
- Synthesize derivatives via nucleophilic substitution (e.g., alkylation with 1-(2-bromoethoxy)-4-fluorobenzene) .
- Compare activity using MES/rotarod tests and correlate with logP values .
Q. What contradictions exist in reported efficacy data for spirohydantoin anticonvulsants, and how can they be resolved?
- Data Discrepancies :
- Compound 24 : High MES activity (ED₅₀ = 12 mg/kg) but neurotoxic at 50 mg/kg .
- Compound 27 : Superior efficacy (ED₅₀ = 8 mg/kg) with minimal toxicity, attributed to optimized amide vs. sulfonamide substituents .
- Resolution Strategies :
- Dose-response curves : Establish therapeutic indices (e.g., TD₅₀/ED₅₀ ratios).
- Metabolic stability assays : Assess hepatic clearance (CYP450 isoforms) to explain toxicity .
Q. How can computational modeling guide the design of spirohydantoin-based delta opioid receptor agonists?
- Methodology :
- Docking studies : Use crystal structures of delta opioid receptors (e.g., PDB ID 6PT3) to predict binding poses of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives .
- QSAR models : Correlate substituent electronegativity with receptor affinity (e.g., EC₅₀ values < 100 nM for chloro-substituted analogs) .
- Validation :
- In vitro cAMP assays : Confirm agonist activity (e.g., inhibition of forskolin-induced cAMP production) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
